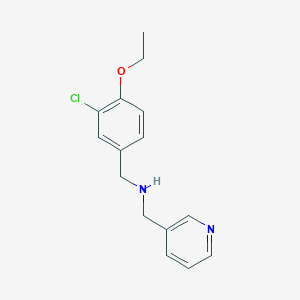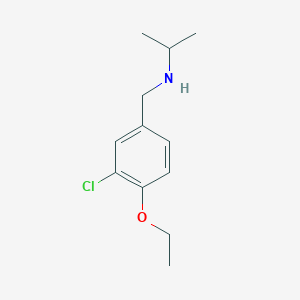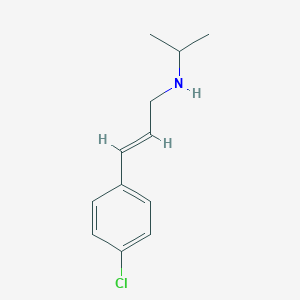![molecular formula C16H19N3O B275951 N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine](/img/structure/B275951.png)
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine involves its binding to specific receptors in the body. It has been shown to bind to the adenosine A2A receptor, which plays a crucial role in various physiological processes such as neurotransmission, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine in lab experiments include its potent activity against various diseases, its unique chemical structure, and its ability to bind to specific receptors in the body. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the adenosine A2A receptor and its role in various physiological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine involves the reaction of 2-chloropyrimidine with 3-(aminomethyl)benzylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with cyclopentanone to obtain N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine.
Scientific Research Applications
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H19N3O/c1-2-7-14(6-1)19-12-13-5-3-8-15(11-13)20-16-17-9-4-10-18-16/h3-5,8-11,14,19H,1-2,6-7,12H2 |
InChI Key |
KDCASYCTJPUGAZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)


![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B275876.png)

![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B275881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275887.png)
![1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275889.png)
![(1,3-benzodioxol-5-ylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275892.png)